Tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
CAS No.:
Cat. No.: VC18629486
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO4 |
|---|---|
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
| Standard InChI | InChI=1S/C12H21NO4/c1-10(2,3)17-9(16)13-6-11(7-14)4-12(13,5-11)8-15/h14-15H,4-8H2,1-3H3 |
| Standard InChI Key | NKQLYFPYDPFMSR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CC1(C2)CO)CO |
Introduction
Chemical Structure and Molecular Properties
Core Bicyclic Architecture
The compound’s defining feature is its 2-azabicyclo[2.1.1]hexane skeleton, a rigid bicyclic system comprising a six-membered ring with bridgehead nitrogen and two methylene bridges (Fig. 1). This architecture imposes significant conformational constraints, making it analogous to proline derivatives but with enhanced three-dimensional complexity. X-ray crystallography of related analogs confirms a puckered geometry that minimizes ring strain while preserving reactivity at the hydroxymethyl and carboxylate sites .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
| CAS Number | 2955561-28-9 |
| SMILES | CC(C)(C)OC(=O)N1C2CC1(CCO)CO |
Functional Group Analysis
The tert-butyl carbamate (Boc) group at position 2 serves dual roles: it protects the amine during synthetic transformations and enhances solubility in organic solvents. The 1,4-bis(hydroxymethyl) substituents introduce two primary alcohols, enabling further derivatization via esterification, oxidation, or nucleophilic substitution. Computational studies suggest that these groups participate in intramolecular hydrogen bonding, stabilizing the bicyclic framework .
Synthetic Methodologies
Modern Multigram Synthesis
Chernykh et al. (2024) revolutionized the field by developing a high-yielding, four-step synthesis starting from commercially available methylenecyclobutane precursors (Scheme 1) :
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Iodocyclization: Treatment of methylenecyclobutane 5 with iodine induces tricyclic carbamate formation (85% yield).
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Hydrolytic Cleavage: Acidic hydrolysis removes the carbamate, yielding amino alcohol 16 (77% yield).
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) introduces the tert-butyl group (95% yield).
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Oxidation: Controlled oxidation of hydroxymethyl groups furnishes the target compound 6 (32% yield over four steps).
This protocol’s scalability is demonstrated by its successful execution on a 0.7 kg scale, making it industrially viable .
Table 2: Optimized Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Iodocyclization | I₂, CH₂Cl₂, 0°C | 85% |
| Hydrolysis | 2M HCl, reflux | 77% |
| Boc Protection | Boc₂O, Et₃N, THF | 95% |
| Oxidation | NaIO₄, H₂O/MeCN | 32% |
Applications in Organic and Medicinal Chemistry
Peptidomimetic Design
The compound’s rigid scaffold mimics proline’s conformational restrictions while offering enhanced metabolic stability. Esslinger et al. incorporated analogous structures into angiotensin-converting enzyme (ACE) inhibitors, achieving 10-fold greater potency than linear peptides . Molecular dynamics simulations reveal that the bicyclic core enforces a γ-turn conformation, optimizing receptor binding .
Functionalization Pathways
The hydroxymethyl groups enable diverse transformations:
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Esterification: Reaction with acyl chlorides produces lipophilic derivatives for prodrug development.
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Oxidation: Conversion to ketones or carboxylic acids expands utility in cross-coupling reactions .
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Crosslinking: Diels-Alder reactions with dienophiles generate polycyclic architectures for materials science .
| Quantity | Price (€) |
|---|---|
| 100 mg | 1,855.21 |
| 250 mg | 2,620.00 |
| 1 g | 3,716.39 |
Recent Research Advances
Orthogonal Deprotection Strategies
Chernykh’s team demonstrated selective Boc removal using HCl in dioxane, enabling sequential functionalization (Scheme 2) :
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Amine Activation: Boc cleavage yields a free amine for acylation or sulfonylation.
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Carboxylic Acid Generation: Saponification of the ester produces zwitterionic amino acids for solid-phase peptide synthesis.
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